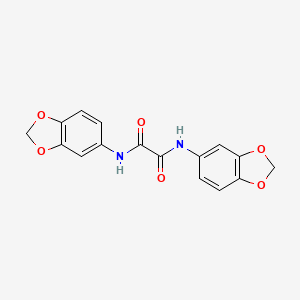

![molecular formula C12H10N4O2S3 B3750959 4-[3-mercapto-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]benzenesulfonamide](/img/structure/B3750959.png)

4-[3-mercapto-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]benzenesulfonamide

Übersicht

Beschreibung

The compound “4-[3-mercapto-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]benzenesulfonamide” is a derivative of 1,2,4-triazole . It contains three functional groups: amine, thioamide, and hydrazyl . The molecule is polar but with a C=S double bond .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The initial compound for this synthesis was thiophen-2-carboxylic acid, which was esterified and the resulting ethyl ester was subjected to hydrazinolysis . Thiophene carboxylic acid hydrazide was treated with carbon bisulfide in alkaline medium; the interaction product was the corresponding potassium dithiocarbazinate and was cyclized using hydrazine hydrate . The key intermediate 3-mercapto-4-amino-5-(thiophenyl-3)-1,2,4-triazole-4-H was alkylated with chloroacetic acid amides in the conditions for mercapto group alkylation .Molecular Structure Analysis

The molecular structure of the compound can be confirmed by spectroscopic techniques like IR, 1H NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis

The possibility of S-alkylation and addition of quinone at the free mercapto group in the 1,3,4-thiadiazole ring has been shown .Wirkmechanismus

Target of Action

The compound “4-[3-mercapto-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]benzenesulfonamide” is a derivative of thiazole . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . Therefore, the primary targets of this compound could be similar to those of other thiazole derivatives, which include various enzymes and receptors involved in microbial growth, viral replication, and cancer cell proliferation .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor signaling, or interfering with dna replication . The presence of the mercapto group and the 1,2,4-triazole ring in the compound could enhance its reactivity, allowing it to form covalent bonds with its targets and exert its biological effects .

Biochemical Pathways

The compound could affect multiple biochemical pathways due to the diverse biological activities of thiazole derivatives . For instance, it could impact the pathways involved in microbial growth, viral replication, inflammation, pain perception, and cancer cell proliferation . The downstream effects could include the inhibition of microbial and viral growth, reduction of inflammation and pain, and suppression of cancer cell proliferation .

Pharmacokinetics

Thiazole derivatives are generally well-absorbed and widely distributed in the body . They can be metabolized by various enzymes in the liver and excreted in the urine . The presence of the mercapto group and the 1,2,4-triazole ring could influence the compound’s ADME properties, potentially enhancing its bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities of thiazole derivatives, the compound could have multiple effects at the molecular and cellular levels . For instance, it could inhibit the growth of microbes and viruses, reduce inflammation and pain, and suppress the proliferation of cancer cells .

Action Environment

Environmental factors, such as pH, temperature, and the presence of other substances, could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could affect the compound’s structure and reactivity, potentially altering its interaction with its targets and its biological effects . Furthermore, the presence of other substances could either enhance or inhibit the compound’s action through synergistic or antagonistic effects .

Vorteile Und Einschränkungen Für Laborexperimente

4-[3-mercapto-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]benzenesulfonamide has several advantages as a tool in lab experiments. It is a stable compound that can be easily synthesized and purified. It has a unique structure that makes it a valuable tool in various biochemical and physiological studies. However, there are some limitations to its use. This compound can be toxic at high concentrations and can interfere with the activity of other enzymes in the body. It also has limited solubility in water, which can make it difficult to work with in certain experiments.

Zukünftige Richtungen

There are several future directions for research on 4-[3-mercapto-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]benzenesulfonamide. One area of research is the development of this compound-based therapies for cancer treatment. Another area of research is the study of this compound as a fluorescent probe for the detection of thiols in biological samples. Further research is needed to fully understand the mechanism of action of this compound and its potential use in various biochemical and physiological studies.

Conclusion:

In conclusion, this compound is a valuable tool in scientific research. Its unique structure and properties make it a valuable tool in various biochemical and physiological studies. The synthesis method of this compound has been optimized to yield high purity and high yield of this compound. This compound has been studied for its antibacterial, antifungal, and antitumor properties, as well as its potential use as a fluorescent probe for the detection of thiols in biological samples. Further research is needed to fully understand the mechanism of action of this compound and its potential use in various biochemical and physiological studies.

Wissenschaftliche Forschungsanwendungen

4-[3-mercapto-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]benzenesulfonamide has been used as a tool in various scientific research applications. It has been studied for its antibacterial, antifungal, and antitumor properties. It has also been used as a fluorescent probe for the detection of thiols in biological samples. This compound has shown promising results in inhibiting the growth of cancer cells and has been studied for its potential use in cancer therapy.

Eigenschaften

IUPAC Name |

4-(5-sulfanylidene-3-thiophen-2-yl-1H-1,2,4-triazol-4-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2S3/c13-21(17,18)9-5-3-8(4-6-9)16-11(14-15-12(16)19)10-2-1-7-20-10/h1-7H,(H,15,19)(H2,13,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQNKODCPFSCMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NNC(=S)N2C3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-fluorobenzyl)thio]-5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B3750879.png)

![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(3-pyridinyl)vinyl]-4-methylbenzamide](/img/structure/B3750887.png)

![2-({4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B3750893.png)

![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide](/img/structure/B3750906.png)

![N-allyl-2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B3750922.png)

![1-acetyl-5-{[6-methoxy-2-(phenylthio)-3-quinolinyl]methylene}-2-thioxo-4-imidazolidinone](/img/structure/B3750928.png)

![5-chloro-N-[1-(hydroxymethyl)propyl]-2-methoxybenzenesulfonamide](/img/structure/B3750964.png)

![ethyl {[3-(2-methoxyphenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl]thio}acetate](/img/structure/B3750970.png)

![N-[1-(anilinocarbonyl)-2-(5-nitro-2-furyl)vinyl]-3,4,5-trimethoxybenzamide](/img/structure/B3750991.png)

![{3-[6-amino-2-(dimethylamino)-4-pyrimidinyl]phenyl}acetic acid](/img/structure/B3750997.png)